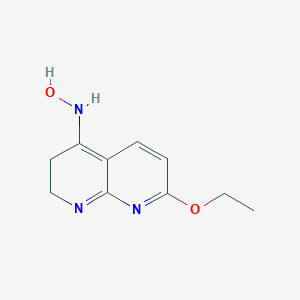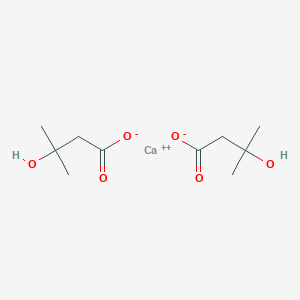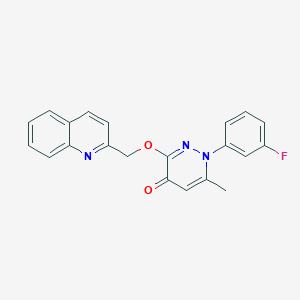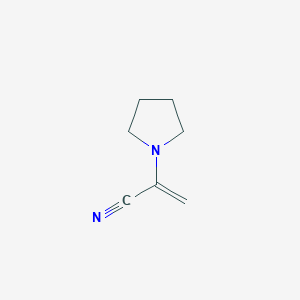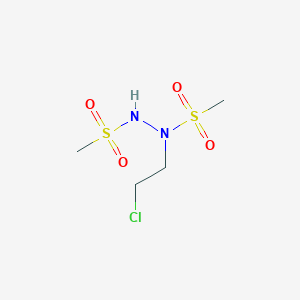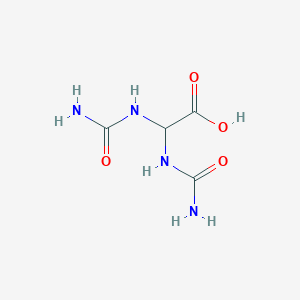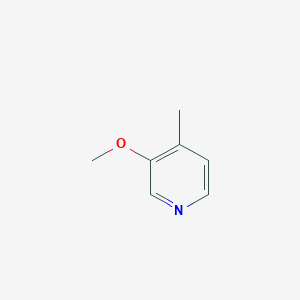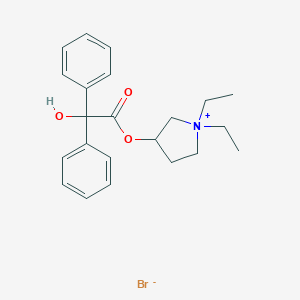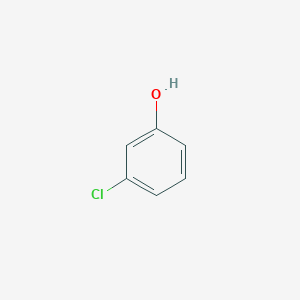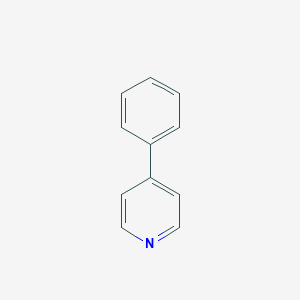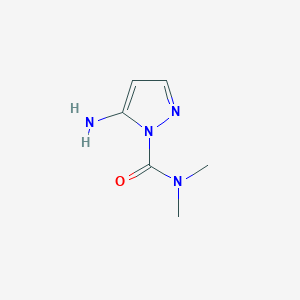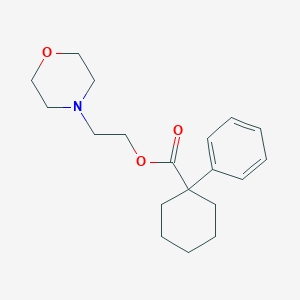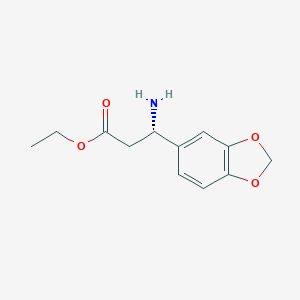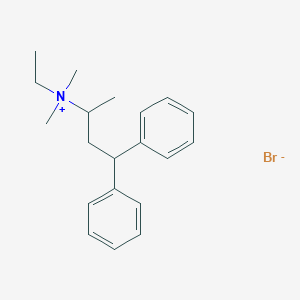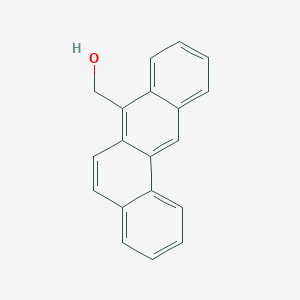
7-Hydroxymethylbenz(a)anthracene
Übersicht
Beschreibung
7-Hydroxymethylbenz(a)anthracene (7-HBA) is a compound that has been extensively studied due to its relevance in carcinogenic processes. It is a derivative of benz(a)anthracene, which is a polycyclic aromatic hydrocarbon known for its potential to cause cancer in living tissues. The studies on 7-HBA have focused on its metabolism, DNA and RNA adduct formation, and its potential as a carcinogen .
Synthesis Analysis
The synthesis of 7-HBA and its derivatives has been explored in several studies. It has been shown that rat liver homogenates can convert methylbenz(a)anthracenes into hydroxymethyl derivatives, among other products . Additionally, the preparation of 7-HBA 5,6-oxide and its metabolism by rat liver preparations has been described, indicating that this compound can be converted into dihydrodiols and conjugates with glutathione .
Molecular Structure Analysis
The molecular structure of 7-HBA is closely related to its parent compound, benz(a)anthracene, with the addition of a hydroxymethyl group. This structural modification significantly influences its metabolic pathways and interactions with biological molecules. For instance, the metabolism-mediated binding of 7-HBA to DNA is different from that of its non-hydroxymethylated counterpart, and it is activated for DNA binding through the formation of a diol-epoxide .
Chemical Reactions Analysis
7-HBA undergoes various chemical reactions, including the formation of diol-epoxides, which are crucial for its DNA binding activity . It can also form adducts with DNA and RNA, as observed in rats and mice, which are indicative of its potential mutagenic and carcinogenic effects . The metabolism of 7-HBA leads to the formation of phenols and dihydrodiols, with the potential for further transformation into electrophilic compounds such as 7-sulfooxymethylbenz(a)anthracene (7-SBA), which has been identified as an ultimate carcinogenic form of 7-HBA .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-HBA are influenced by its polycyclic aromatic structure and the presence of the hydroxymethyl group. These properties determine its solubility, reactivity, and interaction with biological systems. The metabolism of 7-HBA by liver and adrenal homogenates shows that it can be converted into various metabolites, indicating its diverse reactivity and potential to form stable and unstable intermediates . The conversion of 7-HBA into its sulfooxymethyl derivative, which is a more potent carcinogen, highlights the significance of its chemical properties in its biological activity .
Wissenschaftliche Forschungsanwendungen
Carcinogenicity and DNA Adduct Formation
Metabolic Activation and DNA Adducts : 7,12-Dimethylbenz(a)anthracene (DMBA) is a potent experimental carcinogen that transforms into its ultimate carcinogenic form in vivo. 7-Hydroxymethylbenz(a)anthracene plays a crucial role in this process, particularly in DNA adduct formation and complete carcinogenicity (Vadhanam et al., 2003).
Mutagenicity in Human Cells : Studies on bulky exocyclic amino-substituted guanine and adenine derivatives related to 7-Bromomethylbenz[a]anthracene have shown significant mutagenic properties in human cells, suggesting the role of 7-Hydroxymethylbenz(a)anthracene-related compounds in mutagenesis (Moon, 2004).
Metabolism in Stomach and Intestines : The metabolism of 7,12-dimethylbenz (a) anthracene by homogenates of the stomach and small intestine of mice has been studied, revealing the formation of 7-Hydroxymethyl-12-methylbenz(a)anthracene among other metabolites (Gentil & Sims, 2004).
Phototoxicity and DNA Interactions
- Phototoxicity and DNA Covalent Adducts : Research has shown that 7,12-dimethylbenz[a]anthracene (DMBA) is phototoxic and can form covalent DNA adducts upon light irradiation, with 7-Hydroxymethyl-12-methylbenz(a)anthracene being one of the photoproducts (Yu et al., 2005).
Other Applications
Synthesis of Cytotoxic Compounds : A study on the synthesis of dibenzo[a,h]anthracene derivatives through a multicomponent reaction has relevance for 7-Hydroxymethylbenz(a)anthracene, as these compounds are cytotoxic against tumor cell lines (Hueso-Falcón et al., 2014).
Enzymatic Metabolism : The enzymatic metabolism of benz[a]anthracenes bearing a formyl group at the meso-region, including 7-Hydroxymethylbenz(a)anthracene, demonstrates the production of carcinogenic benzylic alcohols, highlighting its significance in cancer research (Horn et al., 2003).
Safety And Hazards
The safety data sheet for Benz[a]anthracene, a related compound, suggests that it may cause cancer and is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment should be worn and adequate ventilation should be ensured .
Zukünftige Richtungen
The future directions for the study of 7-Hydroxymethylbenz(a)anthracene could involve further investigation into its effects on human health, particularly in relation to environmental pollutants. Additionally, more research could be conducted into its synthesis and the development of methods to construct anthracene and anthraquinone frameworks .
Eigenschaften
IUPAC Name |
benzo[a]anthracen-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFOOWHDKQMDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167065 | |
| Record name | 7-Hydroxymethylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxymethylbenz(a)anthracene | |
CAS RN |
16110-13-7 | |
| Record name | Benz[a]anthracene-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxymethylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxymethylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



